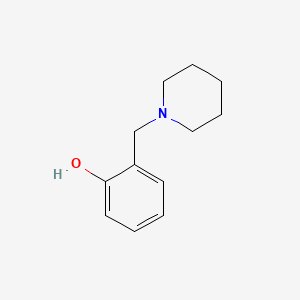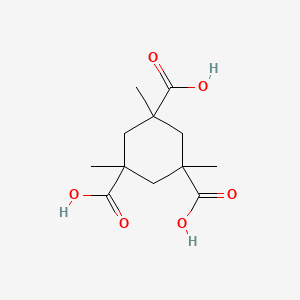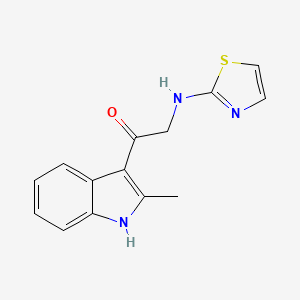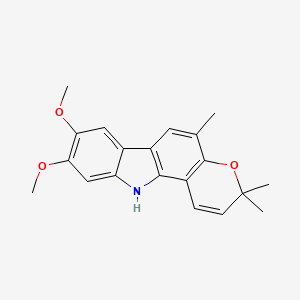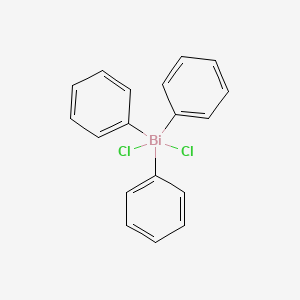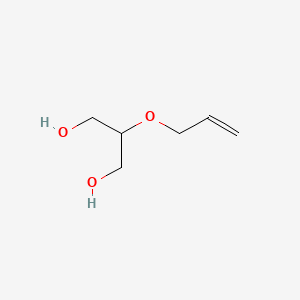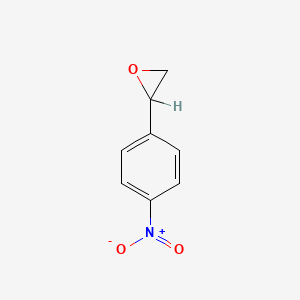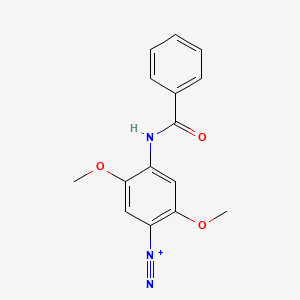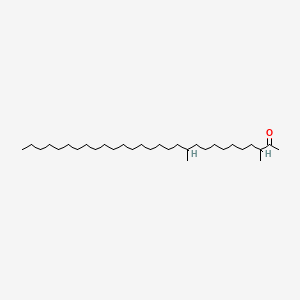
4-cyclohexyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Corrosion Inhibition
A study by Al-amiery et al. (2020) focused on the use of a triazole-based compound, closely related to 4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione, for corrosion inhibition. They found that this compound demonstrated superior inhibition efficiency against corrosion of mild steel, fitting well to a Langmuir isotherm model (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Antimicrobial Activity
Samelyuk and Kaplaushenko (2013) investigated derivatives of 1,2,4-triazole-3-thione, including 4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione, noting their potential for pharmacological activities like antimicrobial effects. They explored the relationship between chemical structure and biological activity, finding that substituents like methoxyphenyl significantly increase antimicrobial performance (Samelyuk & Kaplaushenko, 2013).
Molecular and Crystal Structure Analysis
Askerov et al. (2019) synthesized a compound structurally similar to the subject chemical and analyzed its molecular and crystal structures. Their findings provide insights into the structural characteristics of such triazole derivatives (Askerov, Magerramov, Osmanov, Baranov, Borisova, & Borisov, 2019).
Synthesis and Characterization
Wujec and Typek (2023) presented a study on the synthesis of a novel compound, including the synthesis protocol and structural assignment via various spectroscopic methods. This contributes to the understanding of the synthesis processes for such triazole derivatives (Wujec & Typek, 2023).
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
This interaction could potentially inhibit the activity of the target proteins, thereby affecting the growth and proliferation of bacteria .
Biochemical Pathways
Based on its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death or growth inhibition of bacteria .
Properties
IUPAC Name |
4-cyclohexyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAJUYMRPAVLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furanylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide](/img/structure/B1220414.png)
